

A Comprehensive Spectroscopic Guide to 2-Bromo-5-hydroxypyridine

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

CAS No.: 55717-40-3; 55717-45-8

Cat. No.: B2741404

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Introduction: The Significance of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine (CAS 55717-45-8), also known by its synonym 6-Bromo-3-pyridinol, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.^[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a bromine atom amenable to a wide range of cross-coupling reactions, makes it a valuable and versatile building block.^[1] This structure is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring purity, confirming identity, and enabling quality control. This guide presents a detailed analysis of the expected spectroscopic data for **2-Bromo-5-hydroxypyridine**, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While experimentally-derived spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization. Each section explains the causality behind the expected spectral features, offering field-proven insights to guide researchers in their own data acquisition and interpretation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

1.1 The Principle of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like **2-Bromo-5-hydroxypyridine**, it serves two primary purposes:

- **Confirmation of Molecular Weight:** It provides the most accurate determination of the molecule's mass, confirming its elemental composition.
- **Structural Clues from Fragmentation:** The pattern of molecular fragmentation upon ionization offers a roadmap of the molecule's constituent parts.

A "soft" ionization technique like Electrospray Ionization (ESI) is often preferred for initial analysis as it typically preserves the molecular ion, minimizing fragmentation and providing a clear signal for the intact molecule. For fragmentation analysis, Electron Impact (EI) is a more common and energetic method.

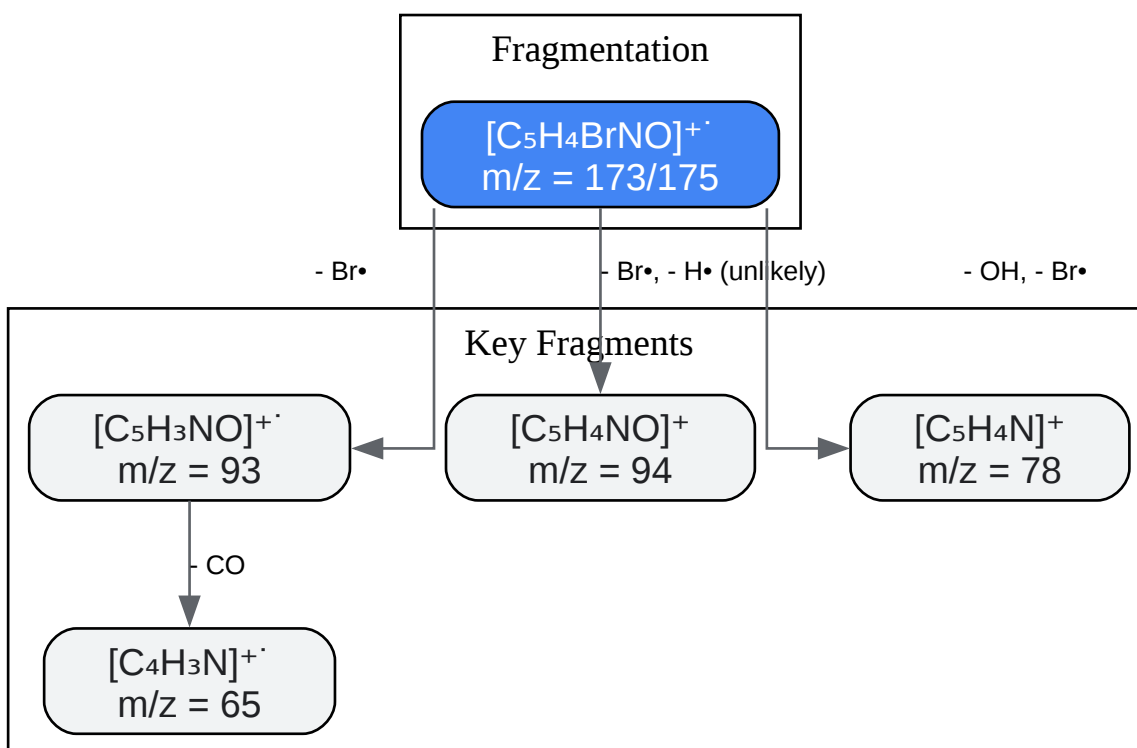
1.2 Predicted Mass Spectrum of **2-Bromo-5-hydroxypyridine**

The molecular formula for **2-Bromo-5-hydroxypyridine** is C_5H_4BrNO .^[2] A key feature to anticipate in its mass spectrum is the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Parameter	Predicted Value	Rationale
Molecular Formula	C ₅ H ₄ BrNO	Based on the chemical structure.
Molecular Weight	174.00 g/mol	Sum of the average atomic masses of the constituent atoms.[2]
[M] ⁺ (with ⁷⁹ Br)	~173 m/z	Represents the molecule containing the ⁷⁹ Br isotope.
[M+2] ⁺ (with ⁸¹ Br)	~175 m/z	Represents the molecule containing the ⁸¹ Br isotope.
Isotopic Peak Ratio	~1:1	Reflects the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes.

1.3 Predicted Fragmentation Pathway

Under more energetic ionization conditions (e.g., EI), the molecular ion will fragment in a predictable manner. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.



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Caption: Predicted EI-MS fragmentation pathway for **2-Bromo-5-hydroxypyridine**.

The primary fragmentation is expected to be the loss of the bromine radical ($\bullet Br$), which is a relatively stable leaving group. This would yield a fragment ion at m/z 94. Subsequent loss of carbon monoxide (CO) from the ring is also a common pathway for phenolic compounds, leading to further fragmentation.

1.4 Experimental Protocol: Acquiring a Mass Spectrum

- Sample Preparation: Dissolve approximately 1 mg of **2-Bromo-5-hydroxypyridine** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.
- ESI-MS (for Molecular Ion):
 - Set the instrument to positive ion mode.

- Infuse the sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire data over a mass range of m/z 50-300.
- Optimize spray voltage and capillary temperature for a stable signal.
- EI-MS (for Fragmentation):
 - Introduce the sample via a direct insertion probe or a GC inlet.
 - Set the electron energy to a standard value of 70 eV.
 - Acquire data over a mass range of m/z 20-200.

Infrared (IR) Spectroscopy: Identifying Functional Groups

2.1 The Principle of IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, scissoring). The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

2.2 Predicted IR Absorption Bands

The structure of **2-Bromo-5-hydroxypyridine** contains several key functional groups whose vibrations can be predicted based on established correlation tables. The spectrum is expected to be dominated by features from the hydroxyl group and the substituted aromatic pyridine ring.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Rationale and Expected Appearance
O-H Stretch	3200 - 3600	A strong, broad band characteristic of a hydrogen-bonded hydroxyl group.
Aromatic C-H Stretch	3000 - 3100	One or more weak to medium sharp bands, typical for hydrogens on an aromatic ring.
C=C / C=N Stretch	1450 - 1650	A series of medium to strong, sharp bands resulting from the pyridine ring vibrations.
C-O Stretch	1200 - 1300	A medium to strong band associated with the stretching of the carbon-oxygen bond of the phenol-like hydroxyl group.
C-Br Stretch	500 - 650	A weak to medium band in the fingerprint region, confirming the presence of the bromo-substituent.

2.3 Experimental Protocol: Acquiring an IR Spectrum

- Sample Preparation (ATR):
 - Place a small amount of the solid **2-Bromo-5-hydroxypyridine** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data is typically collected over the range of 4000 - 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1 The Principle of NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ^1H and ^{13}C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent choice for this compound. It is a polar aprotic solvent capable of dissolving the analyte, and its residual proton signal does not interfere with the aromatic region. Furthermore, the acidic hydroxyl proton will exchange with deuterium from the solvent, causing its signal to broaden or disappear, which serves as a useful diagnostic tool.

3.2 Predicted ^1H NMR Spectrum (400 MHz, DMSO-d_6)

The pyridine ring of **2-Bromo-5-hydroxypyridine** has three non-equivalent aromatic protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the nitrogen atom, the bromine atom, and the hydroxyl group.

Proton	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-6	~8.0 - 8.2	Doublet (d)	J(meta, H-4) \approx 2-3 Hz	Deshielded by the adjacent electronegative nitrogen and bromine. Shows meta-coupling to H-4.
H-4	~7.2 - 7.4	Doublet of Doublets (dd)	J(ortho, H-3) \approx 8-9 Hz; J(meta, H-6) \approx 2-3 Hz	Shows ortho-coupling to H-3 and meta-coupling to H-6.
H-3	~7.0 - 7.2	Doublet (d)	J(ortho, H-4) \approx 8-9 Hz	Coupled only to H-4 (ortho).
O-H	~9.5 - 10.5	Broad Singlet (br s)	N/A	Acidic proton, signal is often broad due to exchange.

3.3 Predicted ^{13}C NMR Spectrum (100 MHz, DMSO- d_6)

The molecule has five distinct carbon atoms in the pyridine ring, which will result in five signals in the ^{13}C NMR spectrum. The chemical shifts are influenced by the attached substituents.

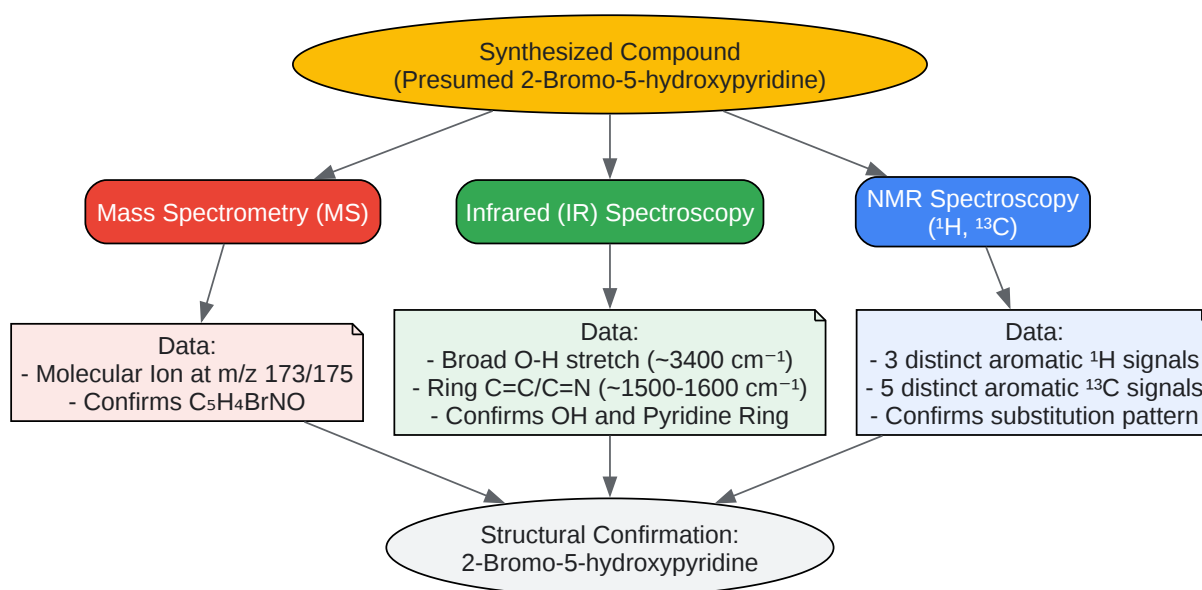
Carbon	Predicted δ (ppm)	Rationale
C-2	~140 - 145	Attached to bromine (ipso-carbon), deshielded.
C-3	~120 - 125	Standard aromatic carbon.
C-4	~125 - 130	Standard aromatic carbon.
C-5	~150 - 155	Attached to the hydroxyl group, significantly deshielded.
C-6	~145 - 150	Adjacent to the ring nitrogen, deshielded.

3.4 Experimental Protocol: Acquiring NMR Spectra

- Sample Preparation: Dissolve 10-20 mg of **2-Bromo-5-hydroxypyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument for optimal magnetic field homogeneity.
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover the range of ~0-12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of ~0-180 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Integrated Spectroscopic Analysis Workflow

Confirming the structure of **2-Bromo-5-hydroxypyridine** requires a synergistic interpretation of all spectroscopic data. The following workflow illustrates how a researcher would integrate the information to arrive at an unambiguous conclusion.



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Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of **2-Bromo-5-hydroxypyridine**. By understanding the expected data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers and drug development professionals can confidently acquire and interpret their own experimental results. The characteristic bromine isotopic pattern in MS, the hydroxyl and pyridine ring vibrations in IR, and the specific chemical shifts and coupling patterns in NMR together form a unique

spectroscopic signature. This guide serves as an authoritative reference for the structural verification and quality assessment of this important chemical intermediate.

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